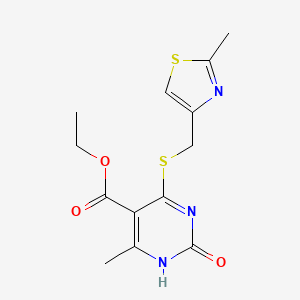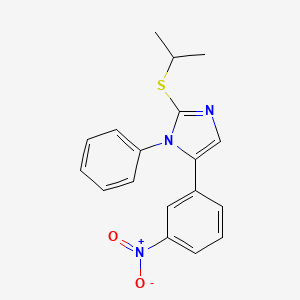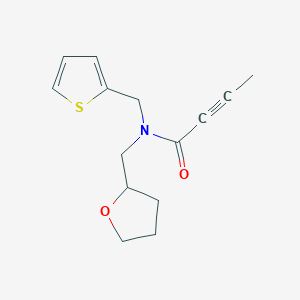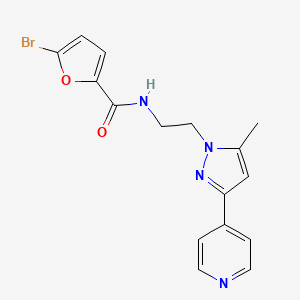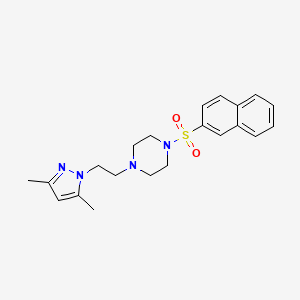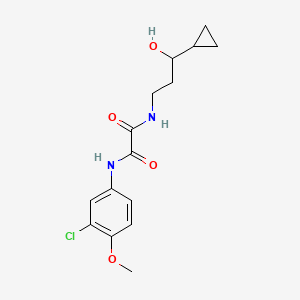![molecular formula C9H16O3 B2653439 {2,8-二氧杂螺[4.5]癸烷-3-基}甲醇 CAS No. 2060037-64-9](/img/structure/B2653439.png)
{2,8-二氧杂螺[4.5]癸烷-3-基}甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{2,8-Dioxaspiro[4.5]decan-3-yl}methanol” is an organic compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 and is typically in liquid form . The IUPAC name for this compound is (2,8-dioxaspiro[4.5]decan-3-yl)methanol .
Molecular Structure Analysis
The InChI code for “{2,8-Dioxaspiro[4.5]decan-3-yl}methanol” is 1S/C9H16O3/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,10H,1-7H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
“{2,8-Dioxaspiro[4.5]decan-3-yl}methanol” is a liquid at room temperature . It has a molecular weight of 172.22 .科学研究应用
溶解度和相平衡研究
Melo 等人 (2012) 的一项关键研究提供了有关 {2,8-二氧杂螺[4.5]癸烷-3-基}甲醇(称为“受保护的甘油”)在水和离子液体等可持续溶剂中的溶解度的基础数据。这项研究强调了该化合物在特定过程中通过保护甘油的羟基来防止副产物形成中的作用。该研究在各种离子液体中的全面溶解度数据突出了在设计替代反应中的潜在应用,包括涉及这些溶剂的末端聚合过程和萃取或分离技术 (Melo 等人,2012)。
有机化学中的合成和应用
Miyakoshi 和 Mukai (2003) 使用 {2,8-二氧杂螺[4.5]癸烷-3-基}甲醇的衍生物实现了 (-)-AL-2 的首次全合成。这一突破展示了该化合物在构建复杂有机骨架中的用途,特别是在 (E)-甲氧羰基亚甲基功能团的立体选择性构建中,这对于合成双乙炔螺缩醛烯醇醚天然产物至关重要 (Miyakoshi 和 Mukai,2003)。
油酸生物润滑剂的开发
Kurniawan 等人 (2017) 探讨了源自油酸的新型 1,4-二氧杂螺化合物的合成,该化合物具有作为生物润滑剂的潜在应用。通过采用声化学方法,他们合成了表现出生物润滑剂候选物特性的化合物。这项研究不仅扩展了 {2,8-二氧杂螺[4.5]癸烷-3-基}甲醇衍生物的用途,而且还有助于开发环保型润滑剂 (Kurniawan 等人,2017)。
晶体结构和生物活性
袁等人 (2017) 关于 (3-甲基-1,5-二氧杂螺[5.5]十一烷-3-基)甲醇的合成研究,该化合物在结构上类似于 {2,8-二氧杂螺[4.5]癸烷-3-基}甲醇,提供了对二氧杂螺化合物的晶体结构和潜在生物活性的见解。通过 X 射线衍射和生物活性评估,这项研究为将此类化合物应用于药物化学和材料科学开辟了道路 (袁等人,2017)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
2,8-dioxaspiro[4.5]decan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWUDUSVWMBMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
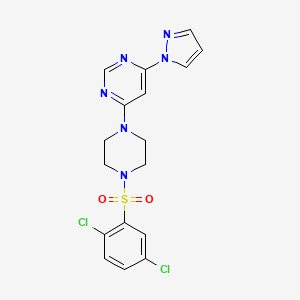
![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)
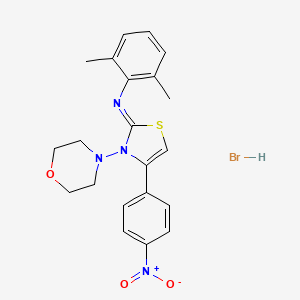
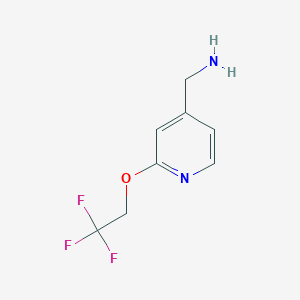
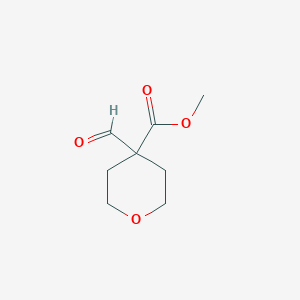
![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)
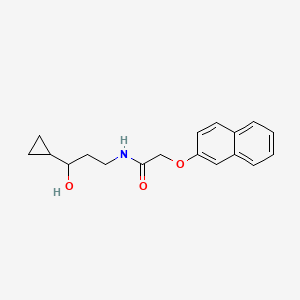
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)
